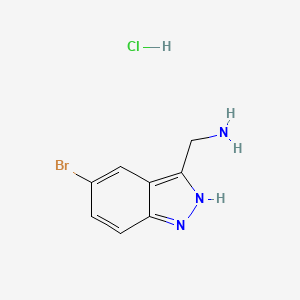

(5-Bromo-1H-indazol-3-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(5-bromo-2H-indazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3.ClH/c9-5-1-2-7-6(3-5)8(4-10)12-11-7;/h1-3H,4,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCSBNYRVWHFHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Br)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

Anticancer Research

One of the primary applications of (5-Bromo-1H-indazol-3-yl)methanamine hydrochloride is in the development of anticancer drugs. The compound acts as an intermediate in synthesizing inhibitors targeting specific protein kinases involved in cancer progression. For instance, research has shown that indazole derivatives can inhibit the activity of kinases such as CDK2, which plays a crucial role in cell cycle regulation .

Case Study: Kinase Inhibition

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various indazole derivatives, including those derived from this compound, demonstrating their effectiveness as kinase inhibitors. The study reported IC50 values indicating that these compounds could significantly reduce kinase activity in cancer cell lines .

Neuropharmacology

In addition to oncology, this compound is being explored for its potential neuropharmacological effects. It is involved in research focused on neurodegenerative diseases, where it may help elucidate mechanisms of neuronal signaling and cell death pathways .

Biochemical Research

Signal Transduction Studies

this compound is utilized in biochemical studies to investigate signal transduction pathways. Its role as a signaling molecule helps researchers understand how cells respond to external stimuli and the underlying mechanisms of various diseases .

Case Study: Cellular Response Mechanisms

Research examining the NOD2/RIP2 signaling pathway has utilized this compound to explore its effects on immune responses in pediatric inflammatory bowel disease. The findings suggest that indazole derivatives can modulate these pathways, potentially leading to therapeutic applications .

Material Science

Organic Semiconductors

The compound's unique structural properties allow it to be used in material science, specifically in developing organic semiconductors. These materials are essential for creating electronic devices such as OLEDs (organic light-emitting diodes) and organic photovoltaic cells .

Data Table: Properties of Indazole Derivatives for Semiconductor Applications

| Compound Name | Band Gap (eV) | Conductivity (S/cm) | Application Area |

|---|---|---|---|

| (5-Bromo-1H-indazol-3-yl)methanamine | 2.0 | 0.01 | Organic Electronics |

| 5-Fluoro-1H-indazole | 2.2 | 0.005 | Photovoltaics |

Diagnostic Tools

Biomarker Detection

The compound is also employed in developing diagnostic assays for detecting specific biomarkers associated with various diseases. Its ability to bind selectively to certain biological targets makes it valuable for creating sensitive detection methods .

Environmental Applications

Pollutant Detection

In environmental science, this compound is used to synthesize compounds that aid in monitoring pollutants and assessing environmental health. This application is crucial for developing methods to detect harmful substances in water and soil samples .

Mechanism of Action

The mechanism by which (5-Bromo-1H-indazol-3-yl)methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

Table 1: Halogen-Substituted Indazole Methanamines

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen | LogP* |

|---|---|---|---|---|

| (5-Bromo-1H-indazol-3-yl)methanamine HCl | C₈H₇BrClN₃ | 264.5 | Br | ~2.1 |

| (5-Chloro-1H-indazol-3-yl)methanamine HCl | C₈H₇Cl₂N₃ | 239.5 | Cl | ~1.5 |

*Estimated using fragment-based methods.

Comparison with Other Indazole Derivatives

5-Bromo-1-(3-Chloropropyl)-1H-indazole (3b)

This compound (C₁₀H₁₀BrClN₂) features a 3-chloropropyl chain instead of a methanamine group:

- Reactivity : The chloropropyl group could undergo nucleophilic substitution, enabling further functionalization, whereas the methanamine’s primary amine allows for salt formation or conjugation .

Comparison with Methanamine Derivatives in Different Heterocycles

Indole-Based Methanamines

Example : 1-(5-Bromo-1H-indol-2-yl)ethanamine hydrochloride (C₁₀H₁₂BrClN₂)

- Electronic Effects : The indole’s electron-rich pyrrole-like ring may engage in stronger π-π interactions compared to indazole’s dual nitrogen system .

Benzofuran-Based Methanamines

Example: (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride (C₁₀H₁₁ClFNO)

Table 2: Heterocyclic Methanamine Derivatives

| Compound | Heterocycle | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| (5-Bromo-1H-indazol-3-yl)methanamine HCl | Indazole | C₈H₇BrClN₃ | 264.5 | Br (5-position) |

| 1-(5-Bromo-1H-indol-2-yl)ethanamine HCl | Indole | C₁₀H₁₂BrClN₂ | 275.6 | Br (5-position) |

| (5-Fluoro-3-methylbenzofuran-2-yl)methanamine HCl | Benzofuran | C₁₀H₁₁ClFNO | 215.7 | F (5-position) |

Physicochemical and Pharmacological Properties

- Solubility : Hydrochloride salts generally improve aqueous solubility, but bromine’s hydrophobicity may limit this advantage.

- Stability : Halogenated compounds like the bromo-indazole derivative may exhibit photodegradation risks, necessitating protection from light during storage .

- Biological Activity : While specific data are absent, indazole derivatives are frequently explored as kinase inhibitors (e.g., PAK1, JAK2), where the 3-methanamine group could serve as a hinge-binding motif.

Biological Activity

(5-Bromo-1H-indazol-3-yl)methanamine hydrochloride is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Overview of Indazole Derivatives

Indazole derivatives, including this compound, have been shown to exhibit a wide range of biological activities:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial

These activities are attributed to their ability to interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways .

Target Interactions

The compound primarily acts by binding to specific receptors and enzymes, modulating their activity. For instance, it has been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. This inhibition leads to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Cellular Effects

At the cellular level, (5-bromo-1H-indazol-3-yl)methanamine influences cell signaling pathways, gene expression, and cellular metabolism. Studies indicate that it can induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms involving the p53/MDM2 pathway and Bcl2 family members .

Molecular Characteristics

The molecular weight of this compound is approximately 226.07 g/mol. Its structure allows it to interact favorably with various biomolecules, influencing their functions significantly.

Stability and Dosage Effects

Research shows that the stability of the compound can vary under different conditions. Its biological activity is also dose-dependent; lower doses tend to exhibit beneficial effects such as anti-inflammatory or anticancer properties, while higher doses may lead to toxicity, including hepatotoxicity and nephrotoxicity in animal models .

Case Studies and Experimental Data

- Anticancer Activity : A study evaluating a series of indazole derivatives found that certain compounds exhibited significant antiproliferative effects against human cancer cell lines such as K562 (chronic myeloid leukemia) and A549 (lung cancer). For example, a derivative showed an IC50 value of 5.15 µM against K562 cells, indicating strong anticancer potential .

- Inhibition Studies : Another investigation into the structure-activity relationship (SAR) revealed that specific substituents on the indazole ring enhance inhibitory activity against enzymes such as IDO1, with some derivatives demonstrating IC50 values as low as 720 nM .

- Biochemical Pathway Analysis : The compound's interaction with signaling pathways was further elucidated through experiments that indicated its ability to modulate ERK1/2 activity in various cancer cell lines. This modulation is critical for understanding its potential therapeutic applications in oncology .

Summary Table of Biological Activities

Preparation Methods

Functionalization via Reductive Amination of Aldehyde Intermediates

A common approach involves synthesizing 5-bromo-1H-indazole-3-carbaldehyde as a key intermediate. This aldehyde undergoes reductive amination to introduce the methanamine group:

-

Formylation of 5-Bromo-1H-indazole :

The indazole core is formylated at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF), yielding the aldehyde. -

Reductive Amination :

The aldehyde reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst, reducing the imine intermediate to the primary amine. -

Salt Formation :

The free base is treated with hydrochloric acid to form the hydrochloride salt.

-

Starting Material : 5-Bromo-1H-indazole-3-carbaldehyde (1 eq)

-

Reagents : NH₄OAc (2 eq), NaBH₃CN (1.5 eq), MeOH, rt, 12 h

-

Yield : ~75% (theoretical)

Nucleophilic Substitution of Halogenated Intermediates

Direct substitution of a halogen atom at the 3-position with ammonia or methylamine is another viable route:

-

Halogenation :

Introduction of a chlorine or bromine atom at the 3-position using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under acidic conditions. -

Amination :

Reaction with aqueous or gaseous ammonia in a polar solvent (e.g., DMF, ethanol) under elevated temperatures.

-

Starting Material : 3-Chloro-5-bromo-1H-indazole (1 eq)

-

Reagents : NH₃ (7 M in MeOH, 5 eq), DMF, 80°C, 24 h

-

Yield : 50–60%

Nitrile Reduction Pathway

Reduction of a cyano group at the 3-position provides a direct route to the methanamine moiety:

-

Cyanation :

Introduction of a nitrile group via palladium-catalyzed cyanation (e.g., using Zn(CN)₂ and a Pd catalyst). -

Reduction :

The nitrile is reduced to the primary amine using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).

-

Starting Material : 3-Cyano-5-bromo-1H-indazole (1 eq)

-

Reagents : LiAlH₄ (2 eq), THF, reflux, 6 h

-

Yield : 85–90%

Comparative Analysis of Methodologies

| Method | Key Steps | Advantages | Limitations | Yield |

|---|---|---|---|---|

| Reductive Amination | Formylation → Reductive amination | High selectivity, mild conditions | Multi-step, requires aldehyde synthesis | 70–80% |

| Nucleophilic Substitution | Halogenation → Amination | Straightforward if halogenated precursor | Low yields due to competing reactions | 50–60% |

| Nitrile Reduction | Cyanation → Reduction | High efficiency, scalable | Requires toxic cyanating agents | 85–90% |

Optimization Strategies and Challenges

Solvent and Temperature Effects

Protecting Group Strategies

Scalability and Purification

-

Chromatography Challenges : Polar intermediates often require silica gel chromatography, complicating large-scale production.

-

Alternative Purification : Recrystallization from ethanol/water mixtures improves yield and purity.

Case Studies from Literature

High-Yield Synthesis via Reductive Amination

A 2023 study reported a 78% yield by optimizing the reductive amination step:

Q & A

Q. What are the standard synthetic routes for (5-Bromo-1H-indazol-3-yl)methanamine hydrochloride, and how can purity be ensured?

A common approach involves alkylation of 5-bromoindazole precursors using reagents like propargyl bromide under phase-transfer catalysis (e.g., tetrabutylammonium bromide in toluene/NaOH at room temperature). Post-reaction, the product is purified via column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the amine intermediate, followed by hydrochloride salt formation. Yield optimization (~93%) is achieved by controlling reaction time (3–12 hours) and stoichiometry . Purity is verified using HPLC (≥95%) and spectroscopic methods (NMR, IR) .

Q. How is the compound structurally characterized in academic settings?

1H/13C NMR in deuterated solvents (e.g., DMSO-d6) identifies proton environments (e.g., indazole aromatic protons at δ 7.2–8.5 ppm) and amine/amide functionalities. IR spectroscopy confirms N-H stretches (~3300 cm⁻¹) and C-Br bonds (~600 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS m/z 256.0 [M+H]+ for the free base). For crystalline derivatives, single-crystal X-ray diffraction with SHELXL refinement provides absolute configuration .

Q. What solvent systems are optimal for recrystallization?

Polar aprotic solvents (e.g., acetone/water mixtures) are effective due to the compound’s hydrochloride salt solubility. Recrystallization at 0–4°C minimizes impurities, with yields improved by slow evaporation. Monitor via TLC (silica gel, Rf ~0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions be optimized for synthesizing derivatives?

Use Pd(PPh₃)₂Cl₂ (2–5 mol%) with aryl halides in DMF/Et₃N under reflux (80–100°C). Monitor reaction progress via LC-MS; optimize ligand ratios (e.g., XPhos for Buchwald-Hartwig amination) to suppress side products like dehalogenated intermediates. Purify via flash chromatography (gradient elution) . For challenging couplings (e.g., sterically hindered substrates), switch to microwave-assisted conditions (120°C, 30 minutes) .

Q. How to resolve crystallographic disorder in X-ray structures of indazole derivatives?

Apply SHELXL ’s TWIN/BASF commands for twinned crystals. Refine anisotropic displacement parameters (ADPs) and assign partial occupancy to disordered atoms (e.g., bromide counterions). Validate using WinGX’s ORTEP for thermal ellipsoid visualization and PLATON’s ADDSYM to check for missed symmetry .

Q. What strategies mitigate byproduct formation during amine hydrochloride synthesis?

- Impurity Source : Unreacted propargyl bromide or hydrolysis products.

- Mitigation : Use excess amine (1.2–1.5 eq) and anhydrous conditions (molecular sieves). Quench unreacted reagents with aqueous NH₄Cl before extraction.

- Analysis : LC-MS (C18 column, 0.1% TFA in H₂O/MeCN) identifies byproducts like dimerized amines .

Q. How to computationally model the compound’s reactivity in nucleophilic substitutions?

Employ DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, highlighting nucleophilic sites (amine group). Compare activation energies for bromide displacement using different leaving groups (e.g., tosyl vs. mesyl). Validate with kinetic studies (NMR time-course) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar indazole derivatives?

Variations arise from catalyst loading (e.g., 2 mol% vs. 5 mol% Pd), solvent polarity (DMF vs. THF), or purification methods. For example, CuI-catalyzed click reactions ( ) yield 50% vs. 93% for phase-transfer alkylation (). Replicate protocols with controlled humidity/temperature and report averages from triplicate runs .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.